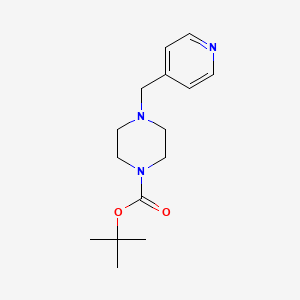

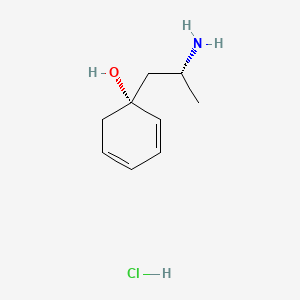

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

Übersicht

Beschreibung

CGP 53437 ist ein Peptidomimetikum, das die Protease des humanen Immundefizienzvirus Typ 1 (HIV-1) hemmt. Es enthält ein Hydroxyethylenisoster und hat eine potente antivirale Aktivität gezeigt. Die Verbindung hemmt die rekombinante HIV-1-Protease mit einer sehr niedrigen Hemmkonstanten, was sie zu einem vielversprechenden Kandidaten für die therapeutische Behandlung des erworbenen Immunschwächesyndroms (AIDS) macht .

Vorbereitungsmethoden

Die Synthese von CGP 53437 umfasst mehrere Schritte, darunter Deproteinisierung, Flüssig-Flüssig-Extraktion mit Diisopropylether und Entschützung des primären Amins, gefolgt von einer Derivatisierung mit Fluorescamin . Die industriellen Produktionsmethoden für CGP 53437 sind nicht umfassend dokumentiert, aber die Laborsynthese bietet eine Grundlage für die Skalierung des Prozesses.

Analyse Chemischer Reaktionen

CGP 53437 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können das Hydroxyethylenisoster modifizieren und die Aktivität der Verbindung möglicherweise verändern.

Substitution: Substitutionsreaktionen, die das Hydroxyethylenisoster betreffen, können zur Bildung verschiedener Analoga mit unterschiedlichen Graden an antiviraler Aktivität führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

CGP 53437 wurde ausgiebig auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV-1. Es hemmt die Replikation verschiedener HIV-1-Stämme in akut infizierten Zellen und hat sich als wirksam erwiesen, den Beginn der HIV-Replikation in primären humanen peripheren Blutlymphozyten zu verzögern . Die potente Hemmung der HIV-1-Protease durch die Verbindung macht sie zu einem wertvollen Werkzeug in der Virologieforschung und zu einem potenziellen Therapeutikum für AIDS.

Wirkmechanismus

CGP 53437 entfaltet seine Wirkung durch die Hemmung der HIV-1-Protease, einem Enzym, das für die Reifung infektiöser Viruspartikel essentiell ist. Durch die Bindung an die aktive Stelle der Protease verhindert CGP 53437 die Verarbeitung des Gag-Vorläuferproteins p55 und blockiert so das späte Stadium des Viruslebenszyklus . Diese Hemmung führt zu einer Reduktion der Virusreplikation und der Produktion von nicht-infektiösen Viruspartikeln.

Wirkmechanismus

CGP 53437 exerts its effects by inhibiting human immunodeficiency virus type 1 protease, an enzyme essential for the maturation of infectious virus particles. By binding to the active site of the protease, CGP 53437 prevents the processing of the Gag precursor protein p55, thereby blocking the late stage of the virus life cycle . This inhibition leads to a reduction in viral replication and the production of non-infectious virus particles.

Vergleich Mit ähnlichen Verbindungen

CGP 53437 ist in seiner Struktur und Potenz einzigartig im Vergleich zu anderen HIV-Proteaseinhibitoren. Zu ähnlichen Verbindungen gehören:

A-77003: Ein weiterer HIV-Proteaseinhibitor mit breitem Wirkungsspektrum gegen HIV-Typ 1 und 2.

CGP 61755: Ein verwandter Proteaseinhibitor mit ähnlichen antiviralen Eigenschaften.

CGP 53437 zeichnet sich durch seine niedrige Hemmkonstante und hohe Spezifität für die HIV-1-Protease aus, was es zu einem hochwirksamen antiviralen Mittel macht.

Eigenschaften

IUPAC Name |

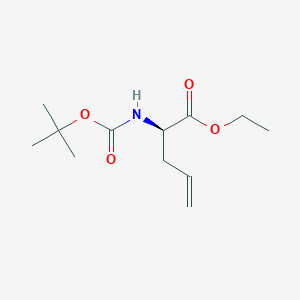

tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34+,35+,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDZKGRZBLNON-RKGCBODKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)

![Methyl-spiro[2.3]hex-5-yl-amine](/img/structure/B3366892.png)